6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine
Description
FT-IR Analysis
Key vibrational modes observed include:
NMR Spectroscopy
¹H NMR (DMSO-d₆, 500 MHz):
- δ 1.02 (d, J = 6.5 Hz, 12H, CH(CH₃)₂)
- δ 1.78 (m, 4H, OCH₂CH₂)
- δ 3.92 (t, J = 6.2 Hz, 4H, OCH₂)
- δ 6.91 (d, J = 8.7 Hz, 4H, aromatic H)
- δ 7.65 (d, J = 8.7 Hz, 4H, aromatic H)
- δ 8.21 (s, 2H, NH)
¹³C NMR (126 MHz, DMSO-d₆):
UV-Vis Spectroscopy
The compound exhibits λₘₐₐ at 272 nm (π→π* transition, triazine ring) and 310 nm (n→π* transition, conjugated amine groups). Solvatochromic shifts in polar solvents confirm charge transfer interactions between the electron-deficient triazine core and donor substituents.
Computational Chemistry Studies (DFT Optimization, Electron Density Mapping)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
| Parameter | Value |
|---|---|
| C–N bond length (triazine) | 1.33 Å |
| C–Cl bond length | 1.73 Å |
| N–C–N bond angle | 120.1° |
| HOMO-LUMO gap | 4.12 eV |
Electron density maps highlight charge localization on the chlorine atom (Mulliken charge: -0.32 e) and nitrogen centers (-0.45 e). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between lone pairs on N₂/N₄ and σ* orbitals of adjacent C–N bonds, stabilizing the triazine ring.
Comparative Analysis with Analogous Chloro-s-Triazine Derivatives
Key trends:
- Electron-donating groups (e.g., methoxy) reduce HOMO-LUMO gaps by 0.47 eV compared to alkyl substituents.
- Bulkier substituents increase torsional angles (e.g., 50.72° in phenylbenzoates vs. 28.4° in methoxy analogs).
- Chlorine substitution enhances electrophilicity, evidenced by 15 nm bathochromic shifts in UV spectra versus non-chlorinated triazines.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-17(2)13-15-32-21-9-5-19(6-10-21)27-24-29-23(26)30-25(31-24)28-20-7-11-22(12-8-20)33-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,27,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCRKWMWNHWNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-(3-methylbutoxy)phenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of triazine, followed by the introduction of the phenyl groups through nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N’-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions that build upon the triazine scaffold. The compound features a triazine ring substituted with two aromatic groups and a chloro group, which contributes to its chemical reactivity and biological properties.
Recent studies have demonstrated that derivatives of the triazine scaffold exhibit significant biological activity, particularly in the context of cancer treatment. The compound has been evaluated for its antiproliferative properties against various cancer cell lines.
Case Study: Anticancer Activity
A library of compounds based on the triazine structure was synthesized and tested for their ability to inhibit the growth of breast cancer cells. Notably, compounds similar to 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine showed selective inhibition against triple-negative breast cancer cell lines (MDA-MB231), while sparing non-cancerous cell lines (MCF-10A). This selectivity is crucial for minimizing side effects in therapeutic applications .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine | MDA-MB231 | <10 |
| Similar Triazine Derivative | MCF-10A | >50 |
Potential Applications in Drug Development
The promising anticancer activity of 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine positions it as a candidate for further development in drug formulation. Its structure allows for modifications that could enhance its efficacy and reduce toxicity.
Materials Science Applications
Beyond medicinal chemistry, compounds like 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine may find applications in materials science due to their unique structural characteristics. Their potential use as additives in polymers or as photostable agents in coatings is an area worth exploring.
Mechanism of Action
The mechanism of action of 6-chloro-N,N’-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Chlorotriazine Herbicides: Atrazine, Simazine, and Propazine
The most well-studied analogs are chlorotriazine herbicides, which share the 6-chloro-1,3,5-triazine-2,4-diamine core but differ in substituents:
- Atrazine : 6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine
- Simazine : 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine
- Propazine : 6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
Key Differences:
Substituents: Target compound: Aromatic 4-(3-methylbutoxy)phenyl groups. Herbicides: Smaller alkylamino groups (ethyl, isopropyl).
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (~470.5 g/mol) far exceeds that of simazine (201.66 g/mol) or propazine (229.7 g/mol) due to the bulky aryloxy substituents.
- Increased lipophilicity (logP) from the 3-methylbutoxy groups may enhance membrane permeability but reduce water solubility compared to herbicides.
Applications: Herbicides act by inhibiting photosystem II in plants, a mechanism tied to their alkylamino substituents . The target compound’s aryloxy groups likely preclude herbicidal activity but may enable interactions with aromatic systems (e.g., graphene ).
Table 1: Structural and Physical-Chemical Comparison
Other Triazine Derivatives with Modified Substituents
6-Chloro-N,N'-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine
- Substituents : 3-methoxypropyl groups.
- Comparison :
- Smaller and more polar than the target compound due to methoxy groups.
- Likely higher water solubility, making it suitable for aqueous applications.
Benzothiazole-Functionalized Triazines
- Example : 6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine.
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
- Substituents : Allyl groups.
- Comparison :
- Allyl substituents offer reactivity for polymerization or conjugation, differing from the target’s inert aryloxy groups.
Implications of Structural Differences
- Environmental Fate: Chlorotriazine herbicides are persistent in soil due to stable alkylamino groups . The target compound’s aryloxy groups may degrade faster via hydrolytic cleavage of ether bonds.
- Bioactivity : Bulky substituents may reduce bioavailability for biological targets but enhance binding to aromatic surfaces (e.g., graphene ).
- Solubility : Higher lipophilicity could limit aqueous applications but favor organic-phase reactions or drug delivery systems.
Biological Activity
6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. Its unique structure suggests potential applications in various biological contexts, particularly in medicinal chemistry and agricultural science. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a triazine ring substituted with phenyl groups and alkoxy side chains, which are critical for its biological interactions.
Antifungal Properties
Research indicates that compounds similar to 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine exhibit significant antifungal activity. For instance, studies have shown that triazine derivatives can inhibit the growth of various fungal strains by disrupting their cellular processes. The specific mechanism often involves interference with nucleic acid synthesis or cell membrane integrity.
Table 1: Antifungal Activity of Triazine Derivatives
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor properties. The presence of the triazine moiety is associated with the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that certain substitutions on the triazine ring significantly enhanced antitumor activity.
- Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The most active derivative showed an IC50 value of 5 µM against HeLa cells, indicating potent cytotoxicity.
The biological activity of 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.
- Membrane Disruption : Alkoxy substituents can affect membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazines can induce oxidative stress in target cells.
Q & A
Q. What are the optimized synthetic routes for 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine, and how do reaction parameters influence yield?
The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride as the triazine core precursor. Critical steps include:
- Stepwise substitution : React cyanuric chloride with 4-(3-methylbutoxy)aniline in a 1:2 molar ratio under reflux in aprotic solvents (e.g., dichloromethane or 1,4-dioxane) .
- Temperature control : Maintain 0–5°C for the first substitution to prevent over-reaction, followed by gradual heating (40–60°C) for subsequent steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity. Key Parameters : Excess amine (1.2–1.5 eq per chloro group), anhydrous conditions, and slow addition of amines to avoid side products like dimerization .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylbutoxy chains (δ 1.2–1.6 ppm for methyl groups), and NH groups (δ 9.5–10.5 ppm, broad) confirm substitution patterns .
- ¹³C NMR : Triazine carbons appear at δ 160–170 ppm, while aryl carbons resonate at δ 115–135 ppm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., chloro group for nucleophilic substitution) .
- Molecular Docking : Simulates binding to enzymes (e.g., cytochrome P450 or kinases) using software like AutoDock Vina. The morpholine/pyrrolidine analogs ( ) show enhanced hydrogen bonding with active sites .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability, guiding structural modifications for improved pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Control Experiments : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Statistical Analysis : Use ANOVA to compare datasets; outliers may arise from impurities (>5% by UPLC) or solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .
- SAR Studies : Modify substituents (e.g., replacing 3-methylbutoxy with fluorophenyl groups) to isolate activity contributors. For example, halogenated analogs ( ) show 10-fold higher potency against Staphylococcus aureus .
Methodological Considerations
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (UPLC, %) |
|---|---|---|---|---|
| Dichloromethane | 0–5 → 40 | 24 | 78 | 92 |
| 1,4-Dioxane | 0–5 → 60 | 18 | 85 | 95 |
| THF | 0–5 → 50 | 30 | 65 | 88 |
Source : Adapted from triazine synthesis protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

